4-anilino-2-(benzylamino)nicotinonitrile
Description
4-Anilino-2-(benzylamino)nicotinonitrile is a nicotinonitrile derivative featuring an anilino group at the 4-position and a benzylamino substituent at the 2-position of the pyridine ring. The compound’s core structure aligns with nicotinonitrile derivatives known for their diverse biological activities, including antiproliferative, molluscicidal, and kinase-inhibitory effects .
Properties
IUPAC Name |
4-anilino-2-(benzylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4/c20-13-17-18(23-16-9-5-2-6-10-16)11-12-21-19(17)22-14-15-7-3-1-4-8-15/h1-12H,14H2,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZLUOBMZQNDDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=CC(=C2C#N)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Antiproliferative Nicotinonitriles
- Compound 10 (4-(Benzofuran-2-yl)-2-(benzylamino)nicotinonitrile): Structure: Benzofuran-2-yl at position 4, benzylamino at position 2. Bioactivity: Exhibited antiproliferative activity in MTT assays against cancer cell lines, with caspase-3 activation indicating apoptosis induction . Comparison: The replacement of benzofuran-2-yl with an anilino group (as in the target compound) may alter electronic properties and binding affinity to targets like EGFR.
Molluscicidal Nicotinonitrile Derivatives
- Piperidinium/Morpholinium Nicotinonitrile-2-thiolates (4a, 4b): Structure: Charged thiolate salts at position 2. Bioactivity: High molluscicidal activity (LC50: 2.90–3.03 mg/mL) against M. cartusiana, attributed to enhanced membrane penetration via ionic interactions .
Methylthio vs. Benzylamino Substituents
- 4-Anilino-2-(methylthio)nicotinonitrile: Structure: Methylthio at position 2, anilino at position 4. Properties: Molecular formula C₁₃H₁₁N₃S, monoisotopic mass 241.067 Da .
Functional Analogues in Enzyme Inhibition
HDAC Inhibitors with Benzylamino Linkers
- Compounds 3a–o (): Structure: Benzylamino-containing linkers in HDAC inhibitors. Bioactivity: Moderate HDAC inhibition (e.g., 10 µg/mL induced >10-fold gene upregulation). Substitution at the para-position (e.g., p-chlorophenyl) improved activity compared to ortho or meta derivatives . Comparison: The benzylamino group in the target compound may similarly stabilize interactions with enzyme active sites, though scaffold differences (nicotinonitrile vs. hydroxamate) limit direct parallels.
CDK Inhibitors with Benzylamino Substituents
- Purine Derivatives (e.g., Compound 4e): Structure: N⁶-benzylamino substituents on purine scaffolds. Bioactivity: Potent CDK1 inhibition (IC₅₀ = 60 nM) via hydrophobic interactions in the ATP-binding pocket . Comparison: The benzylamino group in the target compound could mimic this interaction in kinase targets, though activity would depend on the nicotinonitrile scaffold’s compatibility.
Data Tables
Table 1: Structural and Bioactivity Comparison of Selected Nicotinonitrile Derivatives
Table 2: Substituent Effects on Enzyme Inhibition
| Compound Class | Substituent Position | Key Observation | Reference |
|---|---|---|---|
| HDAC Inhibitors () | para-Chlorophenyl | >10-fold gene upregulation at 10 µg/mL | |
| CDK Inhibitors () | N⁶-Benzylamino | IC₅₀ = 60 nM for CDK1 |
Key Research Findings
- Anticancer Potential: Benzylamino-substituted nicotinonitriles (e.g., compound 10) demonstrate antiproliferative effects via caspase-3 activation, suggesting a shared mechanism with the target compound .
- Substituent Position Matters : para-Substituted aromatic groups (e.g., in HDAC inhibitors) show superior activity compared to ortho or meta derivatives .
- Charged vs. Neutral Groups: Ionic substituents (e.g., thiolate salts) enhance molluscicidal activity, while neutral groups like benzylamino may favor enzyme inhibition .
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 4-anilino-2-(benzylamino)nicotinonitrile?
Methodological Answer:
The synthesis of nicotinonitrile derivatives typically involves nucleophilic substitution or condensation reactions. For example, 2-(benzylamino)-6-(trifluoromethyl)nicotinonitrile (a structural analog) was synthesized via coupling reactions with a yield of 83% using benzylamine and a trifluoromethyl-substituted precursor under reflux conditions in anhydrous THF . Key parameters include:
- Temperature : 60–80°C for efficient amination.
- Catalysts : Base catalysts (e.g., NaH or K₂CO₃) to deprotonate amines.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate) to isolate the product.
Variations in substituents (e.g., trifluoromethyl vs. anilino groups) may require adjusted stoichiometry or solvent polarity .
Basic: How can researchers validate the structural integrity of this compound?
Methodological Answer:
Characterization relies on spectroscopic and chromatographic techniques:
- 1H NMR : Look for signals corresponding to benzyl (δ 4.71 ppm, d, J = 5.67 Hz) and anilino protons (δ 6.97–7.38 ppm, m) .
- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., m/z 278 [M+H]+ for a related nicotinonitrile derivative) .
- HPLC-PDA : Purity assessment (≥98%) using C18 columns and UV detection at 249–296 nm .
Advanced: What strategies resolve contradictions in reported bioactivity data for nicotinonitrile derivatives?
Methodological Answer:
Discrepancies in bioactivity often stem from:
- Structural variations : Fluorine or trifluoromethyl groups (e.g., 2-fluoro-4-(trifluoromethyl)nicotinonitrile) enhance metabolic stability but may reduce solubility, affecting assay outcomes .
- Assay conditions : Use standardized protocols (e.g., fixed pH, temperature) for enzymatic inhibition studies. For example, compare IC₅₀ values under consistent ATP concentrations in kinase assays .
- Computational validation : Perform molecular docking to verify binding modes (e.g., interactions with kinase active sites) and correlate with experimental IC₅₀ .
Advanced: How do substituent modifications at the nicotinonitrile core influence pharmacological properties?
Methodological Answer:
Systematic SAR studies reveal:
- Electron-withdrawing groups (EWGs) : Trifluoromethyl (CF₃) at position 4 increases lipophilicity (logP) and target affinity but may introduce cytotoxicity .
- Benzylamino vs. anilino groups : Benzylamino derivatives (e.g., 2-((1-benzyl-1H-pyrazol-4-yl)amino)nicotinonitrile) show improved solubility due to π-π stacking with serum proteins .
- Fluorine substitution : Fluorine at position 2 enhances metabolic stability by blocking CYP450 oxidation sites . Quantitative structure-activity relationship (QSAR) models can prioritize substituents for lead optimization .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particles.
- Storage : Keep at –20°C in airtight containers under nitrogen to prevent degradation .
- Waste disposal : Neutralize with 10% acetic acid before incineration .
Advanced: What mechanistic insights explain the catalytic synthesis of nicotinonitrile derivatives?
Methodological Answer:
A proposed mechanism involves:
Knoevenagel condensation : Formation of a cyano-enolate intermediate from malononitrile and aldehydes .
Cyclization : Acid-catalyzed (e.g., Fe₃O₄@ZrO₂/SO₄²⁻) intramolecular cyclization to form the pyridine ring .
Amination : Nucleophilic attack by benzylamine or aniline derivatives at position 2, facilitated by base catalysts (e.g., NaH) .
Kinetic studies show rate-limiting steps depend on solvent polarity (DMF > THF) and catalyst loading .
Basic: How can researchers address low yields in large-scale synthesis of nicotinonitrile derivatives?
Methodological Answer:
- Process optimization : Use flow chemistry to enhance heat/mass transfer and reduce side reactions .
- Catalyst recycling : Magnetic nanocatalysts (e.g., Fe₃O₄@ZrO₂/SO₄²⁻) achieve >90% recovery and consistent activity over 5 cycles .
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability .
Advanced: What computational tools predict the environmental impact of this compound?
Methodological Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioaccumulation (BCF) and aquatic toxicity (LC₅₀ for Daphnia magna) .
- Molecular dynamics (MD) : Simulate hydrolysis pathways in water to identify persistent metabolites .
- Ecotoxicology databases : Cross-reference with EPA’s ECOTOX for analogous compounds (e.g., 2-nitroaniline derivatives) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
